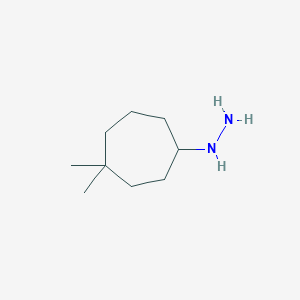

(4,4-Dimethylcycloheptyl)hydrazine

Description

BenchChem offers high-quality (4,4-Dimethylcycloheptyl)hydrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4,4-Dimethylcycloheptyl)hydrazine including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C9H20N2 |

|---|---|

Poids moléculaire |

156.27 g/mol |

Nom IUPAC |

(4,4-dimethylcycloheptyl)hydrazine |

InChI |

InChI=1S/C9H20N2/c1-9(2)6-3-4-8(11-10)5-7-9/h8,11H,3-7,10H2,1-2H3 |

Clé InChI |

TVXLWKCQJFADDA-UHFFFAOYSA-N |

SMILES canonique |

CC1(CCCC(CC1)NN)C |

Origine du produit |

United States |

Synthetic Methodologies for the Preparation of 4,4 Dimethylcycloheptyl Hydrazine and Its Precursors

The synthesis of (4,4-Dimethylcycloheptyl)hydrazine, while not extensively detailed in dedicated literature, can be achieved through established and reliable organic chemistry transformations. The most logical synthetic pathway involves a multi-step process beginning with the formation of a key precursor, 4,4-dimethylcycloheptanone. This ketone then serves as the substrate for the introduction of the hydrazine (B178648) moiety.

Preparation of the Precursor Ketone : Synthesis of 4,4-dimethylcycloheptanone.

Formation of the Hydrazine : Conversion of the ketone to the target hydrazine via a hydrazone intermediate.

A common and effective method for converting a ketone to its corresponding hydrazine involves the formation of a hydrazone, followed by a reduction step. The initial reaction sees the condensation of the ketone with hydrazine hydrate. This reaction is typically performed in an alcoholic solvent and is often acid-catalyzed, proceeding via nucleophilic addition to the carbonyl carbon to form a hydrazone.

Following the formation of the hydrazone, the C=N double bond is selectively reduced to a C-N single bond to yield the final hydrazine product. This reduction can be accomplished using various reducing agents, with common choices including sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation over a metal catalyst such as palladium on carbon (Pd/C).

The proposed synthetic pathway is summarized in the table below.

Table 1: Proposed Synthetic Route for (4,4-Dimethylcycloheptyl)hydrazine

| Step | Reaction | Reactants | Reagents & Conditions | Product |

|---|---|---|---|---|

| 1 | Hydrazone Formation | 4,4-Dimethylcycloheptanone | Hydrazine hydrate (H₂NNH₂·H₂O), Ethanol (Solvent), catalytic acid (e.g., HCl) | 4,4-Dimethylcycloheptanone hydrazone |

This two-step sequence is a widely applicable method for the synthesis of substituted hydrazines from carbonyl compounds. orgsyn.orgnih.govsciforum.net

Theoretical Frameworks for Nmr Spectroscopic Analysis of Cycloheptane Hydrazines

The nuclear magnetic resonance (NMR) spectroscopic analysis of cycloheptane (B1346806) derivatives is inherently complex due to the ring's significant conformational flexibility. acs.org Unlike the well-defined chair conformation of cyclohexane, cycloheptane exists as a dynamic equilibrium of several low-energy conformers, primarily the twist-chair (TC) and chair (C) forms, with boat and twist-boat conformations also contributing. biomedres.us The observed NMR spectrum at room temperature is a population-weighted average of the spectra of all contributing conformers, as the rate of interconversion is typically fast on the NMR timescale. scielo.br

A robust theoretical framework is therefore essential for the accurate interpretation of the NMR spectra of compounds like (4,4-Dimethylcycloheptyl)hydrazine. This framework is built upon the integration of computational chemistry with experimental data. mdpi.com

The primary theoretical approach involves the following steps:

Conformational Search : A systematic or stochastic search is performed to identify all possible low-energy conformations of the molecule.

Geometry Optimization and Energy Calculation : High-level quantum mechanical calculations, most commonly using Density Functional Theory (DFT), are employed to optimize the geometry of each identified conformer and calculate its relative energy. biomedres.us This step is crucial for determining the equilibrium population of each conformer based on the Boltzmann distribution.

NMR Chemical Shift and Coupling Constant Prediction : For each optimized conformer, NMR parameters (chemical shifts and spin-spin coupling constants) are calculated. The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable approach for predicting chemical shifts. tifrh.res.in

Boltzmann Averaging : The calculated NMR parameters for each conformer are averaged, weighted by their respective Boltzmann populations, to generate a single theoretical spectrum. nih.gov This computed spectrum can then be directly compared with the experimental data to validate the structural and conformational assignment.

For (4,4-Dimethylcycloheptyl)hydrazine, the gem-dimethyl group at the C4 position and the hydrazine (B178648) group at the C1 position significantly influence the conformational equilibrium and the resulting NMR spectrum. The bulky substituents will favor certain conformations over others to minimize steric strain. Furthermore, the electronic properties of the hydrazine group will deshield the alpha-proton (on C1) and adjacent protons. Theoretical calculations can precisely model these steric and electronic effects, providing detailed insight into the molecule's three-dimensional structure in solution. nih.govnih.gov

Table 2: Key Concepts in Theoretical NMR Analysis of Cycloheptane Hydrazines

| Concept | Description | Application to (4,4-Dimethylcycloheptyl)hydrazine |

|---|---|---|

| Conformational Flexibility | Cycloheptane ring exists as a dynamic equilibrium of multiple low-energy conformers (e.g., twist-chair, chair). acs.orgbiomedres.us | The hydrazine and dimethyl groups influence the relative stability and population of these conformers. |

| Quantum Mechanical Calculations (DFT) | Used to calculate the optimized geometry and relative energy of each conformer. biomedres.usmdpi.com | Provides the basis for determining the Boltzmann population of each conformer at a given temperature. |

| GIAO Method | A computational method for accurately predicting NMR chemical shifts for a given molecular geometry. tifrh.res.in | Calculates the theoretical ¹H and ¹³C chemical shifts for each individual stable conformer. |

| Boltzmann Averaging | The calculated NMR parameters of individual conformers are weighted by their population to predict the final, observable spectrum. nih.gov | The theoretical spectrum is generated by averaging the shifts of all significant conformers, allowing for direct comparison with experimental results. |

Mass Spectrometry Fragmentation Patterns and Elucidation Principles

Molecular Structure and Conformational Analysis of (4,4-Dimethylcycloheptyl)hydrazine

The three-dimensional structure of (4,4-Dimethylcycloheptyl)hydrazine is dictated by the interplay of various conformational possibilities within the cycloheptane ring and the hydrazine moiety, as well as the steric and electronic effects of the dimethyl substitution.

Theoretical Studies on Cycloheptane Ring Conformations (Chair, Boat, Twist-Boat)

The cycloheptane ring is known for its high conformational flexibility, existing as a dynamic equilibrium of several low-energy forms. biomedres.us Unlike the well-defined chair conformation of cyclohexane, cycloheptane can adopt a variety of conformations, with the most stable being the twist-chair and twist-boat forms. biomedres.uswikipedia.org Theoretical models and computational studies have established a complex potential energy surface for cycloheptane, with several key conformations:

Chair and Twist-Chair: The chair family of conformations is generally considered to be of lower energy. The twist-chair is often the global minimum, offering a structure that relieves both angle and torsional strain.

Boat and Twist-Boat: The boat family of conformations is also significant. biomedres.us While the symmetrical boat form is a higher-energy state due to flagpole interactions, the ring can twist to a more stable twist-boat conformation. libretexts.org The energy barrier between these forms is relatively low, leading to a fluxional nature. biomedres.us

The relative energies of these conformations are sensitive to the computational methods employed and the presence of substituents.

Influence of Dimethyl Substitution on Cycloheptane Ring Dynamics

The presence of a gem-dimethyl group at the 4-position of the cycloheptane ring in (4,4-Dimethylcycloheptyl)hydrazine is expected to have a profound impact on its conformational preferences. This is analogous to the Thorpe-Ingold effect, where gem-disubstitution can alter bond angles and favor certain cyclic conformations. lucp.net

The primary influence of the 4,4-dimethyl group is steric. These bulky methyl groups will restrict the conformational freedom of the ring to minimize steric clashes. It is hypothesized that conformations where the methyl groups occupy positions that minimize interaction with the rest of the ring atoms and the hydrazine substituent will be favored. For instance, in a chair-like conformation, the positioning of the dimethyl group could significantly raise the energy of certain conformers, thereby shifting the equilibrium towards more sterically accommodating twist-boat or other alternative conformations. The gem-dimethyl substitution can also reduce the strain energy of the ring system. nih.gov

Conformational Isomerism of the Hydrazine Moiety

The hydrazine group (–NH-NH2) itself exhibits conformational isomerism due to rotation around the N-N single bond. wordpress.comprinceton.edu The principal conformations are:

Gauche: This is generally the most stable conformation for hydrazine, with a dihedral angle of approximately 90-95°. wordpress.comdoi.org This arrangement minimizes the repulsion between the lone pairs of electrons on the nitrogen atoms. wordpress.com

Anti (or trans): In this conformation, the lone pairs are further apart, but there is some eclipsing interaction between the N-H bonds. It is generally slightly higher in energy than the gauche form. wordpress.comresearchgate.net

Syn (or eclipsed): This is the least stable conformation due to significant repulsion between the lone pairs and the hydrogen atoms. wordpress.comresearchgate.net

The conformational preference of the hydrazine moiety in (4,4-Dimethylcycloheptyl)hydrazine will be influenced by its attachment to the bulky cycloheptyl ring and potential intramolecular interactions.

Intramolecular Interactions (e.g., Hydrogen Bonding, Steric Clashes)

Steric Clashes: Significant steric hindrance is anticipated between the hydrazine group and the axial hydrogens of the cycloheptane ring, as well as potential interactions with the dimethyl groups, depending on the ring's conformation. These repulsive interactions will play a crucial role in determining the lowest energy structure.

Electronic Structure and Quantum Chemical Characterization

To obtain a quantitative understanding of the geometry and stability of the various conformers of (4,4-Dimethylcycloheptyl)hydrazine, quantum chemical calculations are indispensable.

Density Functional Theory (DFT) Calculations for Ground State Geometries

Density Functional Theory (DFT) is a powerful computational method used to predict the electronic structure and geometry of molecules. For a molecule as conformationally complex as (4,4-Dimethylcycloheptyl)hydrazine, DFT calculations would be employed to:

Optimize Geometries: Starting from various plausible initial structures (based on the chair, boat, and twist-boat conformations of the ring and different hydrazine rotamers), DFT calculations can find the optimized, lowest-energy geometry for each.

Determine Relative Energies: By comparing the energies of the optimized geometries, the global minimum energy conformation (the ground state) and the relative stabilities of other low-energy conformers can be determined.

Analyze Electronic Properties: DFT also provides insights into the electronic properties, such as charge distribution, dipole moment, and the energies of molecular orbitals.

While specific DFT data for (4,4-Dimethylcycloheptyl)hydrazine is not available in the public domain, the following table illustrates the type of data that such a computational study would generate for different conformers. The values presented are hypothetical and for illustrative purposes only, based on typical energy differences found in substituted cycloheptanes and hydrazines.

| Conformer | Cycloheptane Ring Conformation | Hydrazine Dihedral Angle (H-N-N-C) | Relative Energy (kcal/mol) (Hypothetical) | Calculated Dipole Moment (Debye) (Hypothetical) |

|---|---|---|---|---|

| Conformer A | Twist-Chair | ~90° (gauche) | 0.00 | 1.85 |

| Conformer B | Twist-Boat | ~90° (gauche) | 1.20 | 2.10 |

| Conformer C | Chair | ~180° (anti) | 2.50 | 1.50 |

| Conformer D | Twist-Chair | ~180° (anti) | 0.85 | 1.65 |

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

FMO analysis would involve the calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The energy gap between HOMO and LUMO is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap generally suggests higher reactivity. The spatial distribution of these orbitals would reveal the likely sites for nucleophilic and electrophilic attack.

Natural Bond Orbital (NBO) Analysis for Delocalization and Bonding Interactions

NBO analysis would offer a detailed picture of the electron density distribution within the molecule. It would quantify the delocalization of electron density from filled Lewis-type orbitals to empty non-Lewis orbitals, providing insights into hyperconjugative and intramolecular charge transfer interactions. These interactions are fundamental to understanding the molecule's stability and the nature of its chemical bonds.

Electrostatic Potential Surface (EPS) Mapping for Nucleophilic/Electrophilic Sites

An EPS map would visually represent the electrostatic potential on the electron density surface. This map uses a color spectrum to identify regions of positive and negative potential, thereby highlighting the sites most susceptible to electrophilic and nucleophilic attack, respectively. Red regions typically indicate electron-rich areas (nucleophilic sites), while blue regions denote electron-poor areas (electrophilic sites).

Vibrational Spectroscopy Analysis (Theoretical)

Computational Prediction of Infrared and Raman Vibrational Modes

Theoretical calculations, typically using Density Functional Theory (DFT), would predict the infrared (IR) and Raman vibrational frequencies of (4,4-Dimethylcycloheptyl)hydrazine. These predicted spectra serve as a powerful tool for interpreting experimental spectroscopic data.

Correlation of Vibrational Frequencies with Molecular Structure

Each predicted vibrational mode would be assigned to specific stretching, bending, or torsional motions of the atoms within the molecule. This correlation is essential for a complete understanding of the molecule's dynamic behavior and for confirming its structural features through vibrational spectroscopy.

Dynamic Simulations and Stereochemical Considerations

Molecular dynamics simulations could provide insights into the conformational flexibility of the cycloheptyl ring and the hydrazine moiety over time. These simulations are valuable for understanding the molecule's behavior in different environments and for exploring its potential stereoisomers and their relative stabilities.

While the theoretical frameworks for analyzing (4,4-Dimethylcycloheptyl)hydrazine are well-established, the specific computational and spectroscopic data required to populate the requested article sections are absent from the current body of scientific literature. Further experimental and computational research would be necessary to provide the detailed findings for this particular compound.

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

Molecular dynamics (MD) simulations are a powerful computational tool for exploring the vast conformational space of flexible molecules by simulating the atomic motions over time. nih.govrowan.edu For a molecule such as (4,4-Dimethylcycloheptyl)hydrazine, an MD simulation can provide profound insights into the relative stabilities of different ring conformations and the energy barriers separating them.

The seven-membered ring of (4,4-Dimethylcycloheptyl)hydrazine is not planar and is expected to exist in a dynamic equilibrium of several conformations, primarily variations of the twist-chair and twist-boat forms, which are known to be the most stable conformations for cycloheptane. The presence of the gem-dimethyl group at the 4-position significantly influences the conformational preferences by introducing steric constraints.

A typical MD simulation protocol for (4,4-Dimethylcycloheptyl)hydrazine would involve the following steps:

System Setup: An initial 3D structure of the molecule is generated. This structure is then placed in a simulation box, often with an explicit solvent (like water) to mimic solution-phase conditions.

Energy Minimization: The initial system is subjected to energy minimization to relieve any unfavorable atomic clashes or geometric distortions.

Equilibration: The system is gradually heated to the desired temperature and equilibrated under constant pressure and temperature (NPT ensemble) to achieve a stable density.

Production Run: A long production simulation is run, during which the trajectory of each atom is saved at regular intervals. This trajectory provides a detailed record of the molecule's conformational changes over time.

Analysis of the MD trajectory would reveal the most populated conformational families. The relative energies of these conformers can be calculated, providing a quantitative measure of their stability. The results of such a hypothetical analysis are presented in Table 1.

| Conformer | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298 K | Key Dihedral Angles (°) |

|---|---|---|---|

| Twist-Chair 1 (TC1) | 0.00 | 45.2 | C1-C2-C3-C4: 55, C4-C5-C6-C7: -78 |

| Twist-Chair 2 (TC2) | 0.55 | 20.1 | C1-C2-C3-C4: -58, C4-C5-C6-C7: 80 |

| Chair (C) | 1.20 | 8.5 | C1-C2-C3-C4: 65, C4-C5-C6-C7: 65 |

| Twist-Boat (TB) | 1.80 | 3.1 | C1-C2-C3-C4: 85, C4-C5-C6-C7: -40 |

Chiroptical Properties of Enantiomerically Pure Derivatives (if applicable, theoretical)

(4,4-Dimethylcycloheptyl)hydrazine itself is achiral. However, if one of the nitrogen atoms of the hydrazine group is substituted, for instance, to form a hydrazone or a substituted hydrazine, a chiral center can be created at the carbon atom bearing the hydrazine group, leading to a pair of enantiomers. The study of the chiroptical properties, such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), of these enantiomerically pure derivatives would be instrumental in determining their absolute configuration. acs.orgresearchgate.netresearchgate.net

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. nih.gov It is highly sensitive to the three-dimensional arrangement of atoms and is therefore an excellent tool for stereochemical analysis of chiral molecules in solution. ethz.ch ECD spectroscopy, which measures the differential absorption of circularly polarized UV-visible light, provides information about the electronic transitions within the molecule.

The theoretical prediction of VCD and ECD spectra is a multi-step process, especially for flexible molecules: voaconference.com

Conformational Search: A thorough conformational search, often using methods like MD simulations as described above, is performed to identify all low-energy conformers.

Quantum Mechanical Calculations: For each significant conformer, quantum mechanical calculations (typically using Density Functional Theory, DFT) are performed to optimize the geometry and calculate the vibrational frequencies, VCD intensities, electronic excitation energies, and rotational strengths.

Spectral Averaging: The calculated spectra of the individual conformers are then averaged according to their Boltzmann populations to generate the final theoretical spectrum. acs.org

For a hypothetical chiral derivative, such as (R)-1-(4,4-dimethylcycloheptyl)-1-methylhydrazine, the calculated VCD spectrum would show characteristic positive and negative bands corresponding to specific vibrational modes. The comparison of the experimental VCD spectrum with the calculated spectra for the (R) and (S) enantiomers would allow for an unambiguous assignment of the absolute configuration. A hypothetical set of key VCD bands for such a derivative is presented in Table 2.

| Vibrational Mode | Frequency (cm⁻¹) | Calculated VCD Intensity (10⁻⁶ ΔA/A) | Assignment |

|---|---|---|---|

| ν(C-H) | 2950 | +5.2 | Asymmetric C-H stretch of cycloheptyl ring |

| ν(C-H) | 2870 | -3.8 | Symmetric C-H stretch of methyl group on N |

| δ(CH₂) | 1450 | +8.1 | CH₂ scissoring of cycloheptyl ring |

| ν(C-N) | 1100 | -6.5 | C-N stretch |

Reaction Mechanisms and Transformations Involving 4,4 Dimethylcycloheptyl Hydrazine

Nucleophilic Reactivity of the Hydrazine (B178648) Nitrogen Atoms

The two nitrogen atoms of the hydrazine group possess lone pairs of electrons, rendering them nucleophilic. The terminal nitrogen is generally more nucleophilic and less sterically hindered, making it the primary site of reaction in many cases.

(4,4-Dimethylcycloheptyl)hydrazine is expected to react readily with aldehydes and ketones to form hydrazones. This condensation reaction is a cornerstone of hydrazine chemistry and proceeds via a nucleophilic addition-elimination mechanism. wikipedia.orgchemtube3d.comchemguide.co.uk

The reaction is typically initiated by the nucleophilic attack of the terminal nitrogen atom of the hydrazine on the electrophilic carbonyl carbon. This is often catalyzed by acid, which protonates the carbonyl oxygen, enhancing its electrophilicity. The subsequent steps involve proton transfer and the elimination of a water molecule to yield the C=N double bond of the hydrazone. libretexts.orglibretexts.orglibretexts.org

In the presence of excess carbonyl compound, the initially formed hydrazone can react further to form an azine. This occurs through the reaction of the remaining -NH2 group of the hydrazone with a second molecule of the aldehyde or ketone. wikipedia.org

The general mechanism for hydrazone formation is as follows:

Nucleophilic attack: The lone pair of the terminal nitrogen of (4,4-Dimethylcycloheptyl)hydrazine attacks the carbonyl carbon.

Proton transfer: A proton is transferred from the hydrazine nitrogen to the carbonyl oxygen, forming a tetrahedral intermediate.

Dehydration: The intermediate loses a molecule of water to form the hydrazone. libretexts.orglibretexts.org

The bulky 4,4-dimethylcycloheptyl group may sterically hinder the approach to the nitrogen atoms, potentially slowing the reaction rate compared to smaller alkylhydrazines. However, the fundamental reactivity remains.

Table 1: Predicted Products from the Reaction of (4,4-Dimethylcycloheptyl)hydrazine with Carbonyl Compounds

| Reactant 1 | Reactant 2 (Carbonyl Compound) | Predicted Product (Hydrazone) | Predicted Product (Azine) |

| (4,4-Dimethylcycloheptyl)hydrazine | Acetone | (4,4-Dimethylcycloheptylidene)hydrazinyl-(4,4-dimethylcycloheptane) | Acetone (4,4-dimethylcycloheptyl)hydrazone |

| (4,4-Dimethylcycloheptyl)hydrazine | Benzaldehyde | (4,4-Dimethylcycloheptyl)-N'-(phenylmethylene)hydrazine | Benzaldehyde (4,4-dimethylcycloheptyl)hydrazone |

| (4,4-Dimethylcycloheptyl)hydrazine | Cyclohexanone | (4,4-Dimethylcycloheptyl)-N'-(cyclohexylidene)hydrazine | Cyclohexanone (4,4-dimethylcycloheptyl)hydrazone |

Note: The formation of the azine is dependent on the reaction conditions, particularly the stoichiometry of the reactants.

The nucleophilic nitrogen atoms of (4,4-Dimethylcycloheptyl)hydrazine are susceptible to acylation and sulfonylation by reactive acylating and sulfonylating agents, respectively. These reactions typically occur at the terminal nitrogen atom.

Acylation: Reaction with acyl halides or anhydrides will lead to the formation of N-acyl-N'-(4,4-dimethylcycloheptyl)hydrazines. The reaction is a nucleophilic acyl substitution where the hydrazine acts as the nucleophile. youtube.com Generally, a base is required to neutralize the hydrogen halide byproduct.

Sulfonylation: Similarly, reaction with sulfonyl chlorides in the presence of a base will yield N-sulfonyl-N'-(4,4-dimethylcycloheptyl)hydrazines. This reaction is analogous to the acylation process. The resulting sulfonamides are often stable, crystalline solids.

The steric bulk of the 4,4-dimethylcycloheptyl group would likely influence the accessibility of the nitrogen atoms, potentially requiring more forcing conditions for these transformations compared to simpler hydrazines.

Table 2: Predicted Products of Acylation and Sulfonylation

| Reactant 1 | Reacting Agent | Product Class | Predicted Product Name |

| (4,4-Dimethylcycloheptyl)hydrazine | Acetyl chloride | Acylhydrazine | N'-acetyl-N-(4,4-dimethylcycloheptyl)hydrazine |

| (4,4-Dimethylcycloheptyl)hydrazine | Benzoyl chloride | Acylhydrazine | N'-benzoyl-N-(4,4-dimethylcycloheptyl)hydrazine |

| (4,4-Dimethylcycloheptyl)hydrazine | p-Toluenesulfonyl chloride | Sulfonylhydrazine | N'-(p-toluenesulfonyl)-N-(4,4-dimethylcycloheptyl)hydrazine |

The Mannich reaction is a three-component condensation involving an amine, a non-enolizable aldehyde (like formaldehyde), and an enolizable carbonyl compound. wikipedia.orgorganic-chemistry.orglibretexts.org (4,4-Dimethylcycloheptyl)hydrazine, as a primary amine derivative, can theoretically participate in Mannich-type reactions.

The reaction mechanism initiates with the formation of an iminium ion from the reaction of the hydrazine and formaldehyde. This electrophilic iminium ion is then attacked by the enol form of the third component (an aldehyde or ketone), leading to the formation of a β-amino carbonyl compound, known as a Mannich base. wikipedia.orgmsu.educhemistrysteps.com

The general steps are:

Formation of an iminium ion from (4,4-Dimethylcycloheptyl)hydrazine and formaldehyde.

Enolization of the active hydrogen-containing compound.

Nucleophilic attack of the enol on the iminium ion. libretexts.orgmsu.edu

The significant steric hindrance presented by the 4,4-dimethylcycloheptyl substituent may impede the formation of the initial iminium ion and subsequent attack by the enol, potentially leading to lower yields or requiring specific catalytic conditions.

Oxidation and Reduction Pathways

The nitrogen-nitrogen bond and the associated hydrogen atoms in (4,4-Dimethylcycloheptyl)hydrazine are key sites for redox transformations.

Oxidation of 1,2-disubstituted hydrazines is a common method for the synthesis of azo compounds (diazenes). (4,4-Dimethylcycloheptyl)hydrazine, being a monosubstituted hydrazine, would first be oxidized to the corresponding diazene, which would be highly reactive and likely dimerize or react further. However, if we consider the oxidation of a symmetrically disubstituted hydrazine, such as 1,2-bis(4,4-dimethylcycloheptyl)hydrazine, the product would be the corresponding azoalkane.

Various oxidizing agents can be employed, including mercuric oxide, halogens, and nitric acid systems. cdnsciencepub.comrsc.orgorganic-chemistry.org The general mechanism for the oxidation of a 1,2-dialkylhydrazine involves the removal of two hydrogen atoms from the nitrogen atoms, leading to the formation of the nitrogen-nitrogen double bond.

The mechanistic pathway for the oxidation of hydrazines can involve radical intermediates. For instance, one-electron oxidation can lead to the formation of a hydrazyl radical, which can then undergo further oxidation or other reactions. nih.gov The specific pathway will depend on the oxidant and reaction conditions.

The expected product from the controlled oxidation of 1,2-bis(4,4-dimethylcycloheptyl)hydrazine would be (E)-1,1'-(diazene-1,2-diyl)bis(4,4-dimethylcycloheptane).

The nitrogen-nitrogen single bond in hydrazine derivatives can be cleaved under reductive conditions. rsc.org Theoretical studies, particularly computational chemistry, provide insight into the feasibility and energetics of this process. The strength of the N-N bond, as measured by its bond dissociation enthalpy (BDE), is a key factor.

Computational studies on a range of hydrazine derivatives, including cycloalkylhydrazines, have been performed using density functional theory (DFT) methods like M05-2X. acs.org These studies allow for the prediction of N-N BDEs. For cycloalkylhydrazines, the BDE is influenced by the nature of the alkyl substituent. The gem-dimethyl substitution on the cycloheptyl ring in (4,4-Dimethylcycloheptyl)hydrazine would likely have a subtle electronic effect on the N-N bond strength.

The reductive cleavage can be achieved using various reagents, such as sodium in liquid ammonia (B1221849) or catalytic hydrogenation. rsc.org The process involves the addition of electrons to the N-N bond, leading to its scission and the formation of two amine fragments. For (4,4-Dimethylcycloheptyl)hydrazine, this would theoretically yield 4,4-dimethylcycloheptylamine and ammonia.

Theoretical calculations can help to understand the stability of radical intermediates that may be formed during the reductive process and guide the selection of appropriate reducing agents. The presence of the bulky cycloalkyl group may influence the approach of the reducing agent and the stability of any intermediates.

Pericyclic and Rearrangement Reactions Involving (4,4-Dimethylcycloheptyl)hydrazine

Pericyclic and rearrangement reactions represent a fascinating class of concerted chemical transformations. While no specific examples involving (4,4-dimethylcycloheptyl)hydrazine have been documented, we can explore the theoretical possibilities based on the known reactivity of hydrazine moieties.

Sigmatropic Rearrangements Involving Hydrazine Moieties

Sigmatropic rearrangements are intramolecular reactions where a sigma-bonded substituent migrates across a π-electron system. wikipedia.orgopenochem.org The Fischer indole (B1671886) synthesis is a classic example involving a nih.govnih.gov-sigmatropic rearrangement of an arylhydrazone. wikipedia.org For (4,4-dimethylcycloheptyl)hydrazine to participate in such a reaction, it would first need to be converted into a hydrazone, for instance, by reacting it with an appropriate aldehyde or ketone.

Theoretically, if (4,4-dimethylcycloheptyl)hydrazine were reacted with a ketone like acetophenone, it would form the corresponding hydrazone. This hydrazone could then potentially undergo a nih.govnih.gov-sigmatropic rearrangement under acidic conditions, a key step in forming an indole ring system. However, the saturated, bulky 4,4-dimethylcycloheptyl group is not a typical participant in the π-system rearrangements characteristic of classic sigmatropic reactions like the Cope or Claisen rearrangements. libretexts.orgstereoelectronics.org

Cycloaddition Reactions with Unsaturated Systems

Hydrazine derivatives are known to participate in cycloaddition reactions. For instance, hydrazones can react with dipolarophiles in [3+2] cycloaddition reactions to form five-membered heterocyclic rings. acs.org This reaction often proceeds through the formation of an azomethine imine intermediate from the hydrazone.

In a hypothetical scenario, the hydrazone of (4,4-dimethylcycloheptyl)hydrazine could be generated and then treated with a dipolarophile such as a maleimide (B117702) in the presence of a catalyst. researchgate.net This could lead to the formation of complex bicyclic nitrogen-containing heterocycles. The bulky 4,4-dimethylcycloheptyl group would likely exert significant steric influence on the stereochemical outcome of such a cycloaddition.

Another potential transformation is the reaction of hydrazine with dicarbonyl compounds to form cyclic structures. stackexchange.com For example, a reaction with a 1,3-dicarbonyl compound could lead to the formation of a pyrazole (B372694) ring.

Acid-Base Catalyzed Transformations

The acid-base properties of the hydrazine moiety are central to many of its transformations.

Protonation Equilibria and Basicity Considerations

Hydrazine is a base and can be protonated. quora.com In fact, it can be protonated twice, although the second protonation is significantly less favorable. stackexchange.com The basicity of (4,4-dimethylcycloheptyl)hydrazine is predicted to have a pKa of 8.10 for its conjugate acid. chemicalbook.com This value is influenced by the electron-donating nature of the alkyl group attached to the nitrogen.

The protonation of the hydrazine moiety is a key step in reactions like the Wolff-Kishner reduction, where a hydrazone is converted to an alkane under basic conditions. wikipedia.orglibretexts.orglibretexts.org The mechanism involves the deprotonation of the hydrazone, followed by a series of protonation and deprotonation steps.

Table 1: Predicted Acid-Base Properties

| Compound | Predicted pKa (Conjugate Acid) |

|---|

This table is based on predicted data as experimental values for this specific compound are not available in the cited literature.

Lewis Acid-Mediated Reactions

Lewis acids can interact with the lone pairs of electrons on the nitrogen atoms of hydrazine and its derivatives, mediating a variety of reactions. nih.govrsc.org This interaction can activate the hydrazine for subsequent transformations. For example, Lewis acids like boron trifluoride (BF3) can promote the formation of hydrazones from hydrazine and carbonyl compounds. bakhtiniada.ru

The reaction of hydrazones with Lewis acidic boranes can lead to the formation of Lewis acid-base adducts. rsc.orgcardiff.ac.uk In some cases, this can lead to further reactions, including N-N bond cleavage. nih.gov A study on an iron complex with appended boron Lewis acids showed that the capture of hydrazine and subsequent N-N bond cleavage is dependent on the properties of the Lewis acid. nih.gov

For (4,4-dimethylcycloheptyl)hydrazine, interaction with a Lewis acid could facilitate reactions such as the allylation of its corresponding hydrazone. sapub.org The bulky cycloheptyl group would likely play a significant role in the steric environment around the nitrogen atoms, influencing how a Lewis acid would coordinate and the subsequent reactivity.

Role of 4,4 Dimethylcycloheptyl Hydrazine As a Synthetic Intermediate and Precursor

Role as a Precursor in the Synthesis of Nitrogen-Containing Heterocycles

Substituted hydrazines are fundamental building blocks in heterocyclic chemistry. The two nitrogen atoms of the hydrazine (B178648) group provide a ready-made N-N bond, which can be incorporated into a variety of ring systems. The (4,4-Dimethylcycloheptyl) substituent would be expected to influence the solubility, crystallinity, and biological activity of the resulting heterocyclic compounds.

Construction of Pyrazole (B372694) and Indazole Derivatives

The most common application of hydrazines in heterocycle synthesis is the construction of pyrazole rings. mdpi.com This is typically achieved through condensation reactions with 1,3-dicarbonyl compounds or their synthetic equivalents. mdpi.comnih.gov The reaction between a substituted hydrazine and a β-diketone is a classic and robust method for preparing a wide range of pyrazoles. mdpi.commdpi.com In the case of (4,4-Dimethylcycloheptyl)hydrazine, the reaction with a 1,3-diketone would lead to the formation of a 1-(4,4-dimethylcycloheptyl)-substituted pyrazole. The reaction proceeds via initial formation of a hydrazone, followed by intramolecular cyclization and dehydration.

Similarly, α,β-unsaturated ketones and aldehydes can serve as precursors for pyrazoles through their reaction with hydrazines. mdpi.com This reaction often yields pyrazoline intermediates which can be subsequently oxidized to the aromatic pyrazole ring.

Indazoles, which are bicyclic heteroaromatic compounds containing a pyrazole ring fused to a benzene (B151609) ring, can also be synthesized using substituted hydrazines. organic-chemistry.orgorganic-chemistry.org One common strategy involves the reaction of a hydrazine with an ortho-acylphenyl derivative, such as a 2-halobenzaldehyde or 2-haloketone, followed by an intramolecular cyclization. chemicalbook.com Another approach utilizes the [3+2] cycloaddition of arynes with hydrazones, which can be generated in situ from the corresponding hydrazine. organic-chemistry.orgacs.orgnih.gov

| Precursor 1 | Precursor 2 | Heterocycle | General Reaction Conditions |

| (4,4-Dimethylcycloheptyl)hydrazine | 1,3-Diketone (e.g., Acetylacetone) | Pyrazole | Acid or base catalysis, often in an alcohol solvent. mdpi.commdpi.com |

| (4,4-Dimethylcycloheptyl)hydrazine | α,β-Unsaturated Carbonyl | Pyrazole | Typically involves a two-step process of addition and then oxidation. mdpi.com |

| (4,4-Dimethylcycloheptyl)hydrazine | 2-Halobenzaldehyde | Indazole | Palladium or copper-catalyzed coupling followed by cyclization. organic-chemistry.org |

| Hydrazone of (4,4-Dimethylcycloheptyl)hydrazine | Aryne Precursor | Indazole | [3+2] annulation under mild conditions. organic-chemistry.orgacs.org |

This table outlines the general synthetic pathways to pyrazole and indazole derivatives using a substituted hydrazine.

Formation of Triazole and Tetrazole Rings

The synthesis of 1,2,4-triazoles can be achieved through various methods involving substituted hydrazines. A highly regioselective, one-pot process involves the reaction of carboxylic acids, primary amidines, and monosubstituted hydrazines. acs.org Another approach is the cyclocondensation of hydrazines with formamide (B127407) under microwave irradiation. organic-chemistry.org Furthermore, N-alkyl-1H-1,2,4-triazoles can be synthesized from N,N-dialkylhydrazones and nitriles. rsc.org

For the formation of tetrazole rings, which contain four nitrogen atoms, hydrazine derivatives can also be employed, although less directly than for other heterocycles. One notable method is the Ugi tetrazole reaction, where a mono-protected hydrazine can be used as the amine component in a multicomponent reaction with an aldehyde or ketone, an isocyanide, and an azide (B81097) source. organic-chemistry.orgorganic-chemistry.org This approach allows for the synthesis of highly substituted tetrazoles. organic-chemistry.org

| Precursor 1 | Other Reactants | Heterocycle | General Reaction Conditions |

| (4,4-Dimethylcycloheptyl)hydrazine | Carboxylic Acid, Amidine | 1,2,4-Triazole | One-pot, two-step process, often with a coupling agent. acs.org |

| (4,4-Dimethylcycloheptyl)hydrazine | Formamide | 1,2,4-Triazole | Microwave irradiation, catalyst-free. organic-chemistry.org |

| N-Boc-(4,4-Dimethylcycloheptyl)hydrazine | Aldehyde/Ketone, Isocyanide, Azide | Tetrazole | Ugi multicomponent reaction, often in methanol. organic-chemistry.orgorganic-chemistry.org |

This table summarizes general synthetic routes to triazole and tetrazole rings from a substituted hydrazine.

Synthesis of Fused Heterocyclic Systems

Beyond simple monocyclic and bicyclic systems like pyrazoles and indazoles, substituted hydrazines are instrumental in the synthesis of more complex fused heterocyclic systems. For instance, pyrazole-oxindole hybrids can be prepared by the condensation of 5-aminopyrazoles with isatin (B1672199) derivatives. mdpi.com The initial 5-aminopyrazole can be synthesized from the reaction of a hydrazine with a suitable cyano-containing precursor. mdpi.com Similarly, pyrazolo[3,4-b]pyridines and other fused pyrazole systems are accessible through multi-step sequences often initiated by the reaction of a hydrazine with a functionalized carbonyl compound.

Applications in Organic Synthesis as a Reagent

The utility of (4,4-Dimethylcycloheptyl)hydrazine extends beyond its role as a building block for heterocycles. Its inherent nucleophilicity and the presence of the N-N bond make it a valuable reagent in various organic transformations.

Precursor for N-N Bond Containing Linkers

The hydrazine moiety is, by definition, an N-N bond-containing linker. The synthesis of any of the aforementioned heterocycles from (4,4-Dimethylcycloheptyl)hydrazine inherently installs a linker derived from the N-N bond. In a broader context, substituted hydrazines can be used to connect two different molecular fragments. For example, the reaction of a hydrazine with two equivalents of a carbonyl compound can lead to the formation of a hydrazone, which can be considered a simple linked structure. More complex linkers can be designed and synthesized using the versatile reactivity of the hydrazine group.

Use in Chemoselective Derivatization Strategies

Hydrazine and its derivatives are well-known reagents for the chemoselective derivatization of carbonyl compounds. researchgate.netnih.gov Aldehydes and ketones react with hydrazines to form hydrazones under mild conditions. researchgate.net This reaction is often highly selective for carbonyl groups over other functional groups like esters, amides, and carboxylic acids.

(4,4-Dimethylcycloheptyl)hydrazine could be employed for the selective protection or detection of aldehydes and ketones in complex molecules. For instance, in a molecule containing both a ketone and an ester, the ketone could be selectively converted to the corresponding (4,4-dimethylcycloheptyl)hydrazone. This hydrazone could serve as a protective group, which can be later cleaved to regenerate the carbonyl, or it could be used to facilitate purification or analysis. Such derivatization is a common strategy in analytical chemistry for the detection of trace amounts of carbonyl compounds. nih.govsielc.comalfa-chemistry.com

| Application | Reactant | Product | Purpose |

| Chemoselective Protection | Aldehyde or Ketone | (4,4-Dimethylcycloheptyl)hydrazone | Protection of the carbonyl group during subsequent reactions. |

| Analytical Derivatization | Carbonyl-containing analyte | (4,4-Dimethylcycloheptyl)hydrazone | Enhancement of detectability in techniques like GC-MS or HPLC. nih.govalfa-chemistry.com |

This table illustrates the potential applications of (4,4-Dimethylcycloheptyl)hydrazine in chemoselective derivatization.

Role in Named Organic Reactions

While no specific literature directly implicates (4,4-Dimethylcycloheptyl)hydrazine in named organic reactions, its core hydrazine functionality suggests its potential utility in several classic transformations. The hydrazine moiety, -NHNH₂, is a powerful nucleophile and reducing agent, central to reactions such as the Wolff-Kishner reduction. In this reaction, a ketone or aldehyde is converted to its corresponding alkane. Theoretically, (4,4-Dimethylcycloheptyl)hydrazine could react with a carbonyl compound to form a hydrazone, which upon treatment with a strong base, would yield the reduced alkane and nitrogen gas.

Another area of potential application is in the synthesis of nitrogen-containing heterocycles. Hydrazines are key precursors in reactions like the Fischer indole (B1671886) synthesis (with a suitable ketone or aldehyde under acidic conditions) and the synthesis of pyrazoles through condensation with 1,3-dicarbonyl compounds. The bulky and aliphatic 4,4-dimethylcycloheptyl group could impart unique solubility and steric properties to the resulting heterocyclic products.

Derivatization for Functional Material Precursors

The unique structural combination of a reactive hydrazine group and a non-polar, sterically significant dimethylcycloheptyl substituent makes (4,4-Dimethylcycloheptyl)hydrazine an intriguing candidate for the development of functional material precursors.

Polymer Chemistry Applications

In the realm of polymer chemistry, hydrazines can play a role in both initiation and cross-linking processes. The decomposition of certain hydrazine derivatives can generate radicals capable of initiating polymerization. While specific studies on (4,4-Dimethylcycloheptyl)hydrazine as a polymerization initiator are not available, its potential in this area is conceivable.

More plausibly, its bifunctional nature—possessing two amine hydrogens—allows it to act as a cross-linking or chain-extending agent. For instance, it could react with polymers containing electrophilic groups such as isocyanates or epoxides. The bulky cycloheptyl group would likely influence the morphology and physical properties of the resulting cross-linked polymer, potentially enhancing properties like thermal stability or altering the glass transition temperature.

Precursors for Ligands in Coordination Chemistry

Hydrazine and its derivatives are well-established as building blocks for ligands in coordination chemistry. The nitrogen atoms of the hydrazine group possess lone pairs of electrons, making them excellent donors for coordination to metal ions.

(4,4-Dimethylcycloheptyl)hydrazine can be readily derivatized, for example, through condensation with aldehydes or ketones to form hydrazones. These resulting Schiff base-type ligands can offer multiple coordination sites. The nature of the aldehyde or ketone used for derivatization can introduce additional donor atoms (e.g., oxygen or sulfur), leading to polydentate ligands capable of forming stable chelate rings with transition metals. The 4,4-dimethylcycloheptyl moiety would serve as a bulky substituent, influencing the steric environment around the metal center. This steric hindrance can affect the coordination number, geometry, and reactivity of the resulting metal complex. Such complexes could be investigated for catalytic activity, magnetic properties, or biological applications.

While direct experimental data for (4,4-Dimethylcycloheptyl)hydrazine in these applications remains to be published, its structural attributes provide a strong theoretical basis for its potential as a versatile synthetic intermediate and precursor in both organic synthesis and materials science. Further research into the reactivity and derivatization of this compound is warranted to fully explore its synthetic utility.

Emerging Research Directions and Gaps in the Chemistry of 4,4 Dimethylcycloheptyl Hydrazine

Development of Novel, Sustainable, and Efficient Synthetic Routes

The synthesis of substituted hydrazines has been a long-standing area of interest in organic chemistry. rsc.org However, many classical methods rely on harsh conditions or produce significant waste. A major thrust in modern synthetic chemistry is the development of "green" methodologies that are both environmentally benign and efficient. thieme-connect.comresearchgate.net For a compound like (4,4-Dimethylcycloheptyl)hydrazine, research is needed to move beyond traditional alkylation strategies, which often suffer from poor selectivity and the use of hazardous reagents. organic-chemistry.org

Future research should focus on catalytic methods that offer high atom economy and mild reaction conditions. For instance, novel and scalable solvent-free syntheses have been developed for other functionalized hydrazines, providing a suitable alternative to methods described in the literature. nih.gov Exploring catalytic C-N bond-forming reactions, such as those employing palladium or copper catalysts, could provide direct and regioselective pathways to this and related cycloalkyl hydrazines. organic-chemistry.orgrsc.org An aerobic copper-catalyzed multi-component reaction, for example, has been successfully used for synthesizing N′,N′-diaryl acylhydrazines, using air as the sole oxidant. rsc.org Adapting such a strategy for alkyl hydrazines could represent a significant step forward.

Another promising avenue is the use of flow chemistry. Continuous flow reactors can offer enhanced safety, better heat and mass transfer, and the ability to scale up reactions rapidly and efficiently. Developing a flow-based synthesis for (4,4-Dimethylcycloheptyl)hydrazine could overcome many of the limitations associated with batch processing.

Table 1: Comparison of Synthetic Approaches for Substituted Hydrazines

| Synthetic Strategy | Advantages | Disadvantages | Potential for (4,4-Dimethylcycloheptyl)hydrazine |

|---|---|---|---|

| Classical Alkylation | Readily available starting materials. | Often requires strong bases, can lead to over-alkylation, potential for hazardous byproducts. organic-chemistry.org | Feasible but likely inefficient and non-selective. |

| Reductive Amination | Good control over substitution pattern. | Requires a suitable ketone precursor and reducing agents. | A viable route starting from 4,4-dimethylcycloheptanone. |

| Catalytic C-N Coupling | High selectivity, mild conditions, broad functional group tolerance. organic-chemistry.orgrsc.org | Catalyst cost and sensitivity can be a factor. | A key area for future research to develop an efficient and direct synthesis. |

| Solvent-Free Synthesis | Environmentally friendly, potentially higher reaction rates. nih.gov | Can be challenging for solid reactants or viscous products. | An attractive "green" chemistry approach to investigate. |

In-depth Exploration of Undiscovered Mechanistic Pathways

The reactivity of hydrazines is complex and can proceed through various mechanistic pathways, including the formation of free radical species. nih.gov While well-known reactions like the Wolff-Kishner reduction, which proceeds via a hydrazone intermediate, have their mechanisms largely mapped out, there is still much to learn. libretexts.org The metabolism of some hydrazine (B178648) derivatives is known to be catalyzed by enzymes like cytochrome P450, leading to reactive intermediates that can bind to macromolecules. nih.gov

For (4,4-Dimethylcycloheptyl)hydrazine, a significant research gap exists in understanding its reaction mechanisms. The bulky 4,4-dimethylcycloheptyl group could exert significant steric and electronic effects, potentially favoring or disfavoring certain pathways compared to less hindered hydrazines. For example, in reactions involving the formation of a hydrazone, the steric hindrance might influence the rate and equilibrium of the reaction.

Future studies should employ a combination of experimental techniques (like kinetic analysis and isotopic labeling) and computational chemistry to probe reaction intermediates and transition states. mdpi.com For instance, the high reactivity of hydrazine compared to ammonia (B1221849) in some surface reactions is attributed to the high nucleophilic ability of the additional nitrogen atom. nih.gov Investigating whether the α-effect—the enhanced nucleophilicity of an atom due to an adjacent atom with lone pair electrons—is prominent in the reactions of (4,4-Dimethylcycloheptyl)hydrazine would be a valuable endeavor, as this effect is not universally observed in all hydrazine reactions. researchgate.net

Integration with Machine Learning and AI for Reaction Prediction

A significant opportunity lies in applying these predictive technologies to the chemistry of (4,4-Dimethylcycloheptyl)hydrazine. Given the likely scarcity of experimental data for this specific compound, a "template-free" approach, which uses deep learning models like Graph Neural Networks to learn reaction patterns without explicit rules, could be particularly powerful. mi-6.co.jp Such models have the potential to predict novel reactions that have not yet been attempted in the lab. mi-6.co.jp

Furthermore, ML models can be used to predict key properties that influence reactivity, such as solvation effects on reaction rates. rsc.org By training a model with data from a broad range of reactions and solvents, it becomes possible to make nearly instantaneous predictions for new systems, like those involving (4,4-Dimethylcycloheptyl)hydrazine. rsc.org This can significantly accelerate the research cycle by allowing chemists to focus their experimental efforts on the most promising reactions. medium.comyoutube.com

Table 2: Potential AI/ML Applications in (4,4-Dimethylcycloheptyl)hydrazine Chemistry

| AI/ML Application | Potential Impact | Key Challenge |

|---|---|---|

| Forward Reaction Prediction | Predicts the product(s) of a reaction, saving time and resources. drugtargetreview.comnih.gov | Requires large, high-quality datasets for training; may struggle with out-of-distribution or novel reactions. mi-6.co.jp |

| Retrosynthesis Planning | Suggests potential synthetic routes to the target molecule. nih.gov | Generating synthetically feasible and efficient routes remains a complex task. |

| Reaction Condition Optimization | Predicts optimal temperature, solvent, and catalyst, improving yield and selectivity. youtube.com | The parameter space for optimization can be vast. |

| Property Prediction | Estimates physical and chemical properties, aiding in the design of experiments. rsc.org | Accuracy is highly dependent on the quality and diversity of the training data. |

Design of New Applications as a Versatile Synthetic Building Block

Hydrazine derivatives are valuable building blocks in organic synthesis, particularly for the construction of nitrogen-containing heterocyclic compounds, which are prevalent in medicinal chemistry. enamine.netresearchgate.net Hydrazines readily condense with carbonyl compounds to form hydrazones, which can then be cyclized to create a variety of heterocycles like pyrazoles and pyridazines. enamine.netnih.gov

The unique 4,4-dimethylcycloheptyl moiety of (4,4-Dimethylcycloheptyl)hydrazine could be leveraged to create novel derivatives with interesting structural and biological properties. The gem-dimethyl group can impart increased lipophilicity and metabolic stability, which are often desirable characteristics in drug candidates. Research should be directed towards using this hydrazine as a key building block in the synthesis of new chemical entities. For example, its reaction with β-dicarbonyl compounds could lead to a new family of pyrazoles with a bulky cycloalkyl substituent.

Another interesting application of hydrazines is in the formation of aza-peptides, where the α-carbon of an amino acid is replaced by a nitrogen atom. enamine.net This modification can enhance the stability of peptides against biodegradation. enamine.net Exploring the incorporation of the (4,4-Dimethylcycloheptyl)hydrazine unit into peptide structures could lead to new peptidomimetics with unique conformations and biological activities.

Exploration of Stereochemical Control in Reactions Involving (4,4-Dimethylcycloheptyl)hydrazine

Stereoselectivity is a cornerstone of modern organic synthesis, as the three-dimensional arrangement of atoms in a molecule is critical to its function, especially in a biological context. numberanalytics.com While (4,4-Dimethylcycloheptyl)hydrazine itself is achiral, its reactions can generate products with new stereocenters. Controlling the stereochemical outcome of these reactions is a significant challenge and an important area for research.

A key strategy for achieving stereocontrol is through the use of chiral auxiliaries. numberanalytics.comethz.ch These are chiral molecules that are temporarily attached to the substrate to direct the stereochemistry of a subsequent reaction. numberanalytics.com Another powerful approach is asymmetric catalysis, where a small amount of a chiral catalyst is used to generate a large amount of an enantioenriched product. acs.orgacs.org For instance, ruthenium-catalyzed enantioconvergent reactions of allylic alcohols with aryl hydrazones have been developed that produce products with high diastereoselectivity and excellent enantioselectivity. acs.orgacs.org

Future research on (4,4-Dimethylcycloheptyl)hydrazine should focus on developing stereoselective reactions of its derivatives. For example, the asymmetric alkylation of a hydrazone derived from this hydrazine could be achieved using a chiral catalyst or by converting the hydrazine into a chiral derivative that acts as its own auxiliary. numberanalytics.com Success in this area would greatly expand the utility of (4,4-Dimethylcycloheptyl)hydrazine as a building block for the synthesis of complex, stereochemically defined molecules. metu.edu.tr

Q & A

Q. What are efficient synthetic routes for (4,4-Dimethylcycloheptyl)hydrazine?

A solvent-free, three-component coupling approach using aldehydes, hydrazine derivatives, and ketones/esters (e.g., ethyl acetoacetate) can be optimized. Catalysts like [Et₃NH][HSO₄] enhance reaction efficiency, reduce time (1–3 hours), and improve yields (>85%) while enabling catalyst recycling . Hydrazine hydrate or phenylhydrazine derivatives are typically refluxed in ethanol or water, followed by crystallization for purification .

Q. How is the structural integrity of (4,4-Dimethylcycloheptyl)hydrazine confirmed experimentally?

- IR Spectroscopy : Detect N–H stretching (3100–3300 cm⁻¹) and C=N bonds (1600–1650 cm⁻¹) to confirm hydrazone formation .

- NMR Analysis : Use ¹H NMR to identify cycloheptyl methyl protons (δ 0.8–1.2 ppm) and hydrazine NH signals (δ 2.5–4.0 ppm). ¹³C NMR resolves sp³ carbons in the dimethylcycloheptyl group (δ 20–30 ppm) and hydrazine-linked carbons (δ 150–160 ppm) .

- XRD/Crystallography : Resolve lattice parameters and hydrogen-bonding patterns in crystalline derivatives .

Q. What analytical methods quantify (4,4-Dimethylcycloheptyl)hydrazine in complex mixtures?

Derivatize with 2,4-dinitrophenylhydrazine (2,4-DNPH) to form hydrazones, followed by HPLC-UV or spectrophotometric detection (λ = 360–400 nm) . For trace analysis, phosphomolybdic acid forms colored complexes measurable at 690 nm .

Advanced Research Questions

Q. How do steric effects of the 4,4-dimethylcycloheptyl group influence reactivity in catalytic systems?

Computational studies (DFT) reveal that bulky substituents lower activation barriers in cycloreversion steps by stabilizing transition states. For example, [2.2.2]-bicyclic hydrazines exhibit 15–20% higher reactivity than [2.2.1] analogs in ring-opening metathesis, attributed to reduced steric strain . Experimental validation via kinetic profiling (e.g., Arrhenius plots) is recommended .

Q. Can (4,4-Dimethylcycloheptyl)hydrazine enable asymmetric synthesis of heterocycles?

Yes. In Fischer indole synthesis, the hydrazine reacts with aldehydes/ketones under acid catalysis (e.g., HCl/EtOH) to form indole intermediates. Optimize at 80–100°C for 1–2 hours, with NH₃ elimination monitored via gas evolution . Chiral auxiliaries on the cycloheptyl group may induce enantioselectivity.

Q. How does the compound perform in polymer/composite synthesis?

Copolymerize with diaminodiphenyl sulfone via oxidative coupling (e.g., ammonium persulfate in HCl). Characterize conductivity (10⁻⁴–10⁻³ S/cm) and solubility in DMSO/DMF. FTIR and SEM confirm crosslinking and nanostructured morphologies .

Q. What computational strategies predict its stability under reactive conditions?

Q. Are there contradictions in reported synthetic yields for hydrazine derivatives?

Discrepancies arise from catalyst choice (e.g., [Et₃NH][HSO₄] vs. H₂SO₄) and solvent systems. For example, solvent-free methods yield >90% in 30 minutes, while ethanol-mediated reactions require 2 hours for 75% yield . Replicate conditions with controlled humidity to mitigate side reactions.

Q. Methodological Notes

- Safety : Handle hydrazine derivatives in fume hoods; they are ACGIH A2 carcinogens .

- Data Validation : Cross-reference crystallographic data (CCDC 2032776) for bond angles/torsion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.